molecular formula C12H18N2O4 B14299671 1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine CAS No. 113361-34-5

1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine

Cat. No.: B14299671
CAS No.: 113361-34-5
M. Wt: 254.28 g/mol
InChI Key: LGYDONGOZVTVTI-UHFFFAOYSA-N
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Description

1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a methoxy group and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine typically involves the following steps:

    Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives, followed by functional group transformations to introduce the desired substituents.

    Alkylation of piperidine: The piperidine ring is alkylated using appropriate alkyl halides or alcohols under basic conditions to introduce the methoxy group.

    Coupling reactions: The nitrofuran and piperidine fragments are coupled using suitable reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine involves interaction with specific molecular targets, such as enzymes or receptors. The nitrofuran moiety may undergo redox cycling, generating reactive oxygen species that can damage cellular components. The piperidine ring may interact with neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

    Nitrofurantoin: An antibacterial agent with a similar nitrofuran moiety.

    Nifuroxazide: Another nitrofuran derivative used as an antimicrobial agent.

    Furazolidone: A nitrofuran compound with antiprotozoal activity.

Uniqueness: 1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine is unique due to the combination of the piperidine ring and the nitrofuran moiety, which may impart distinct biological activities and pharmacological properties not observed in other similar compounds.

Properties

CAS No.

113361-34-5

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

1-[1-methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine

InChI

InChI=1S/C12H18N2O4/c1-17-12(13-7-3-2-4-8-13)9-10-5-6-11(18-10)14(15)16/h5-6,12H,2-4,7-9H2,1H3

InChI Key

LGYDONGOZVTVTI-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=C(O1)[N+](=O)[O-])N2CCCCC2

Origin of Product

United States

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